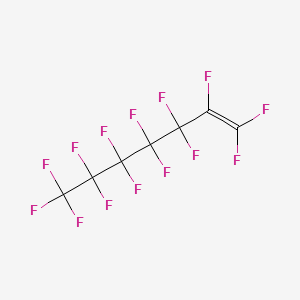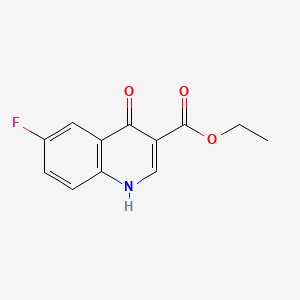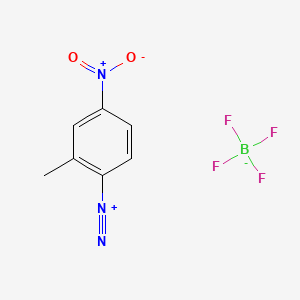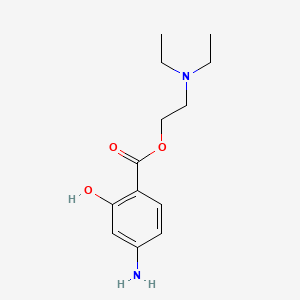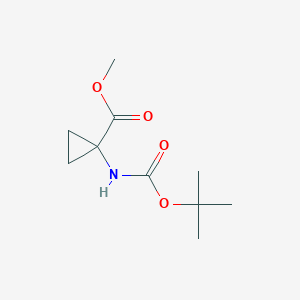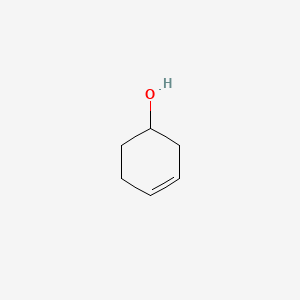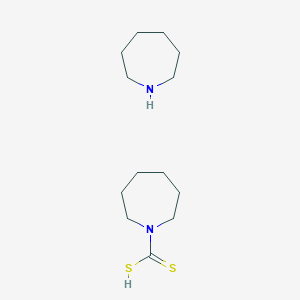
Hexamethyleneammonium Hexamethylenedithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyleneammonium Hexamethylenedithiocarbamate is a chemical compound with the molecular formula C13H26N2S2.
Vorbereitungsmethoden
The synthesis of Hexamethyleneammonium Hexamethylenedithiocarbamate involves the reaction of hexahydro-1H-azepine with carbon disulfide under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product.
Analyse Chemischer Reaktionen
Hexamethyleneammonium Hexamethylenedithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexamethyleneammonium Hexamethylenedithiocarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Hexamethyleneammonium Hexamethylenedithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Hexamethyleneammonium Hexamethylenedithiocarbamate can be compared with other similar compounds, such as:
Hexamethylenedithiocarbamate: This compound shares a similar dithiocarbamate structure but differs in its specific chemical composition and properties.
Hexahydro-1H-azepine derivatives: These compounds have a similar azepine ring structure but may have different functional groups attached, leading to variations in their chemical behavior and applications.
The uniqueness of 1H-Azepine-1-carbodithioic acid, hexahydro-, compd. with hexahydro-1H-azepine (1:1) lies in its specific combination of functional groups and its resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
2608-11-9 |
|---|---|
Molekularformel |
C13H26N2S2 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
azepane-1-carbodithioate;azepan-1-ium |
InChI |
InChI=1S/C7H13NS2.C6H13N/c9-7(10)8-5-3-1-2-4-6-8;1-2-4-6-7-5-3-1/h1-6H2,(H,9,10);7H,1-6H2 |
InChI-Schlüssel |
CIPHOUPBLAOEKY-UHFFFAOYSA-N |
SMILES |
C1CCCNCC1.C1CCCN(CC1)C(=S)S |
Kanonische SMILES |
C1CCC[NH2+]CC1.C1CCCN(CC1)C(=S)[S-] |
Key on ui other cas no. |
2608-11-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


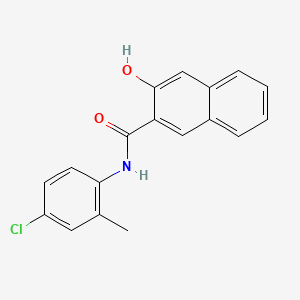

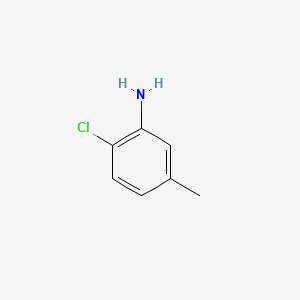
![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)

